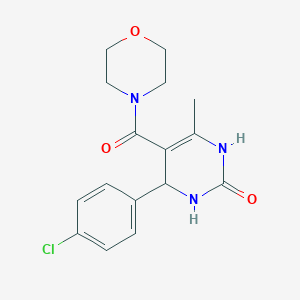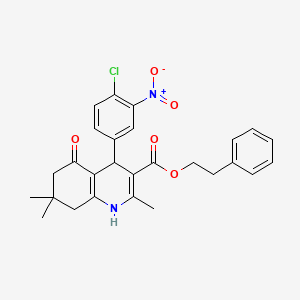![molecular formula C21H17N3O3S B5171661 N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5171661.png)
N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as "DMF" and has been extensively studied for its unique properties and potential benefits.
Mécanisme D'action
DMF exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of antioxidant and detoxification enzymes, leading to the reduction of oxidative stress and inflammation. DMF also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DMF has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. DMF has also been found to modulate the activity of various enzymes involved in the metabolism of drugs and xenobiotics, leading to enhanced detoxification and elimination.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. However, its potential toxicity and reactivity with other compounds must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on DMF. One area of interest is the development of novel DMF derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the role of DMF in the regulation of epigenetic modifications, which may have implications for the treatment of various diseases. Furthermore, the use of DMF in combination with other drugs or therapies may lead to enhanced efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of DMF involves the reaction between 5,6-dimethyl-2-benzoxazolylamine and 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide to form the final compound. This method has been optimized to produce high yields of pure DMF.
Applications De Recherche Scientifique
DMF has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. DMF has been shown to modulate the immune system and has been used in the treatment of multiple sclerosis, a chronic autoimmune disease. In addition, DMF has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-12-9-16-18(10-13(12)2)27-20(23-16)14-5-3-6-15(11-14)22-21(28)24-19(25)17-7-4-8-26-17/h3-11H,1-2H3,(H2,22,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJWBPDIWFAPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)
![3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)

![8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)

![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)
![N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5171653.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5171658.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)
![[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol](/img/structure/B5171672.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171683.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)